(2R,5S)-1,2,5-trimethylpiperazine hydrochloride is a synthetic organic compound belonging to the piperazine class. Piperazines are characterized by a six-membered ring containing two nitrogen atoms. This specific compound has garnered attention due to its unique stereochemistry and molecular structure, which significantly influence its chemical behavior and biological activity. The molecular formula of (2R,5S)-1,2,5-trimethylpiperazine hydrochloride is CHClN, with a molecular weight of approximately 164.68 g/mol .
(2R,5S)-1,2,5-trimethylpiperazine hydrochloride is classified under the category of piperazine derivatives. Its classification stems from its structural features, which include three methyl groups attached to the piperazine ring at the 1, 2, and 5 positions. This compound is often utilized in research and pharmaceutical applications due to its role as a modulator of ion channels .
The synthesis of (2R,5S)-1,2,5-trimethylpiperazine hydrochloride can be achieved through various methods. These methods typically involve the following steps:
The molecular structure of (2R,5S)-1,2,5-trimethylpiperazine hydrochloride features a piperazine ring with three methyl substitutions. The stereochemistry is crucial as it influences both the spatial arrangement and the electronic properties of the molecule. This stereochemical configuration is essential for its biological activity and interaction with various biological targets.
(2R,5S)-1,2,5-trimethylpiperazine hydrochloride can undergo various chemical reactions typical of amines and piperazines:
The primary mechanism of action for (2R,5S)-1,2,5-trimethylpiperazine hydrochloride involves its role as a positive modulator of Transient Receptor Potential Melastatin 7 (TRPM7) channels. By enhancing TRPM7 channel activity, it facilitates increased cellular calcium influx. This modulation influences several physiological processes such as muscle contraction and neuronal signaling.
Relevant data indicates that these properties make (2R,5S)-1,2,5-trimethylpiperazine hydrochloride suitable for various applications in scientific research and pharmaceuticals .
(2R,5S)-1,2,5-trimethylpiperazine hydrochloride finds applications across multiple fields:
This compound's unique properties make it valuable for both academic research and industrial applications in drug development and therapeutic interventions.
Piperazine derivatives represent a privileged scaffold in pharmaceutical development due to their versatile three-dimensional architecture, capacity for hydrogen bonding, and ability to modulate physicochemical properties. The introduction of chiral centers—particularly the (2R,5S) configuration—imparts stereoselective interactions with biological targets, enabling precise optimization of drug efficacy and metabolic stability. This stereochemical control is exemplified in (2R,5S)-1,2,5-trimethylpiperazine hydrochloride, where methyl group positioning creates defined conformational preferences critical for target engagement [1] [9].
Piperazine emerged as a foundational scaffold in the mid-20th century, initially utilized in anthelmintics and antipsychotics. Its evolution accelerated with advances in synthetic methodologies (e.g., Buchwald-Hartwig amination, SNAr reactions), enabling systematic exploration of N-alkyl and N-aryl derivatives [9]. By the 2010s, piperazine appeared in >20 FDA-approved drugs across oncology, virology, and CNS disorders, attributed to its dual role in enhancing solubility and enabling pharmacophore positioning [1].
Table 1: Key FDA-Approved Piperazine-Containing Drugs (2011-2023)
Drug Name | Year Approved | Therapeutic Area | Primary Mechanism of Action |
---|---|---|---|
Palbociclib | 2015 | Oncology (Breast Cancer) | CDK4/6 Inhibition |
Ribociclib | 2017 | Oncology (Breast Cancer) | CDK4/6 Inhibition |
Venetoclax | 2016 | Oncology (CLL) | Bcl-2 Blockade |
Dolutegravir | 2013 | Virology (HIV) | Integrase Inhibition |
Vortioxetine | 2013 | Neuroscience (Depression) | Serotonin Receptor Modulation |
Abemaciclib | 2017 | Oncology (Breast Cancer) | CDK4/6 Inhibition |
Recent innovations focus on C-substituted derivatives like (2R,5S)-1,2,5-trimethylpiperazine hydrochloride, where quaternization of ring nitrogen enhances target affinity and pharmacokinetic profiles [1] [9].
The (2R,5S) stereochemistry imposes distinct conformational constraints that dictate biological activity. Studies on pyrimidinyl-piperazine carboxamide inhibitors demonstrate that S-configured analogs exhibit 5-fold greater α-glucosidase inhibition (IC₅₀ = 0.4–1.5 µM) versus R-isomers due to optimal hydrophobic pocket alignment in the enzyme’s catalytic site [3]. For (2R,5S)-1,2,5-trimethylpiperazine hydrochloride:
Table 2: Stereochemical Impact on α-Glucosidase Inhibition
Compound | Configuration | IC₅₀ (µM) | Relative Potency vs. Acarbose |
---|---|---|---|
7c | S | 1.10 | 743-fold |
7b | R | 3.47 | 235-fold |
9c | S | 7.43 | 110-fold |
9b | R | 23.41 | 35-fold |
Acarbose | - | 817.38 | 1-fold |
Data derived from chiral pyrimidinyl-piperazine carboxamide inhibitors [3]
The N-methylated quaternary nitrogen in (2R,5S)-1,2,5-trimethylpiperazine hydrochloride enables critical ionic interactions with kinase ATP-binding domains. Analysis of CDK4/6 inhibitors (e.g., Palbociclib, Abemaciclib) reveals:
Table 3: Piperazine-Containing Kinase Inhibitors Leveraging Quaternary Nitrogen
Kinase Inhibitor | Piperazine Substitution | Kinase Target | Ki (nM) |
---|---|---|---|
Palbociclib | N-Arylpiperazine | CDK4/6 | 11–15 |
Ribociclib | N-Alkylpiperazine | CDK4/6 | 10 |
Avapritinib | C-Methylpiperazine | PDGFRA | 0.24 |
Infigratinib | N-Acylpiperazine | FGFR1–3 | 1.0 |
Synthetic routes to such compounds emphasize regioselective N-alkylation and chiral resolution to secure the (2R,5S) configuration [6] [9].